2-(2-Piperidinyl)ethyl acetate hydrochloride
Overview
Description
2-(2-Piperidinyl)ethyl acetate hydrochloride is an organic compound with the molecular formula C10H18ClNO2. It is a colorless crystalline powder and is known for its applications in various fields of chemistry and pharmacology. The compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom, making it a significant structure in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinyl)ethyl acetate hydrochloride typically involves the reaction of piperidine with ethyl acetate under acidic conditions to form the acetate ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Acidic catalysts such as hydrochloric acid
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or distillation to obtain the pure hydrochloride salt
Quality control measures: to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinyl)ethyl acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols, amines
Substitution products: Various substituted piperidine derivatives
Scientific Research Applications
2-(2-Piperidinyl)ethyl acetate hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-Piperidinyl)ethyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties
2-(2-Piperidinyl)ethanol: A related compound with an alcohol group instead of an acetate group
2-(2-Piperidinyl)ethyl chloride: A compound with a chloride group instead of an acetate group
Uniqueness
2-(2-Piperidinyl)ethyl acetate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The acetate group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-piperidin-2-ylethyl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-5-9-4-2-3-6-10-9;/h9-10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHVSGAAVUNQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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